Melting Point: Ortho- vs. Para-Fluorophenyl Regioisomer
The ortho-fluorophenyl substituent in the target compound results in a melting point of 158-166 °C, substantially lower than the 216-224 °C reported for the para-fluorophenyl regioisomer (CAS 618092-48-1) . This ~50 °C difference indicates markedly different crystal packing and intermolecular interactions between the two regioisomers, likely attributable to altered molecular geometry and dipole orientation .
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 158-166 °C |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS 618092-48-1): 216-224 °C |
| Quantified Difference | Δ ~50-58 °C (lower) |
| Conditions | Solid state; reported by commercial suppliers (ChemImpex, AK Sci) |
Why This Matters
The lower melting point of the ortho isomer may simplify formulation development, improve solubility in organic solvents, or alter crystallization behavior during purification relative to the para regioisomer.
